

In-Depth Technical Guide: VEGFR-2-IN-44

Binding Affinity to VEGFR-2

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Compound of Interest

Compound Name: VEGFR-2-IN-44

Cat. No.: B160859

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor **VEGFR-2-IN-44** to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways, presented in a highly structured format for clarity and ease of comparison.

Core Data Presentation: Binding Affinity of VEGFR-2-IN-44

The inhibitory activity of **VEGFR-2-IN-44**, also identified as compound 4b, has been quantified to determine its potency against VEGFR-2. The primary metric for this is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor	Target	IC ₅₀	Additional Information
VEGFR-2-IN-44 (compound 4b)	VEGFR-2 (Flk-1)	70 nM[1][2]	Also inhibits PDGF-Rβ with an IC ₅₀ of 920 nM[1][2]

Experimental Protocols

The determination of the IC50 value for **VEGFR-2-IN-44** involves specific and sensitive assays designed to measure the enzymatic activity of the VEGFR-2 kinase domain in the presence of the inhibitor. The following are detailed methodologies representative of the key experiments cited for such a determination.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of VEGFR-2.

Objective: To determine the concentration of **VEGFR-2-IN-44** required to inhibit 50% of VEGFR-2's kinase activity.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase substrate (e.g., a synthetic peptide)
- Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ - 32 P]ATP) or coupled to a luminescence-based detection system
- **VEGFR-2-IN-44** at various concentrations
- Assay buffer
- 96-well plates
- Microplate reader (scintillation counter or luminometer)

Procedure:

- Preparation of Reagents: Prepare serial dilutions of **VEGFR-2-IN-44** in the assay buffer. Prepare a master mix containing the recombinant VEGFR-2 kinase, the kinase substrate, and other necessary co-factors in the assay buffer.

- **Reaction Setup:** To each well of a 96-well plate, add a specific volume of the **VEGFR-2-IN-44** dilution.
- **Enzyme Addition:** Add the master mix containing the VEGFR-2 enzyme and substrate to each well to initiate the reaction.
- **ATP Addition:** Start the kinase reaction by adding a defined concentration of ATP.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., EDTA).
- **Detection:** The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to the kinase activity.
- **Data Analysis:** The results are plotted as the percentage of VEGFR-2 inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

This assay assesses the inhibitor's ability to block VEGFR-2 autophosphorylation within a cellular context.

Objective: To measure the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in cells treated with **VEGFR-2-IN-44**.

Materials:

- Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR-2.
- Cell culture medium and supplements.
- VEGF-A (ligand).

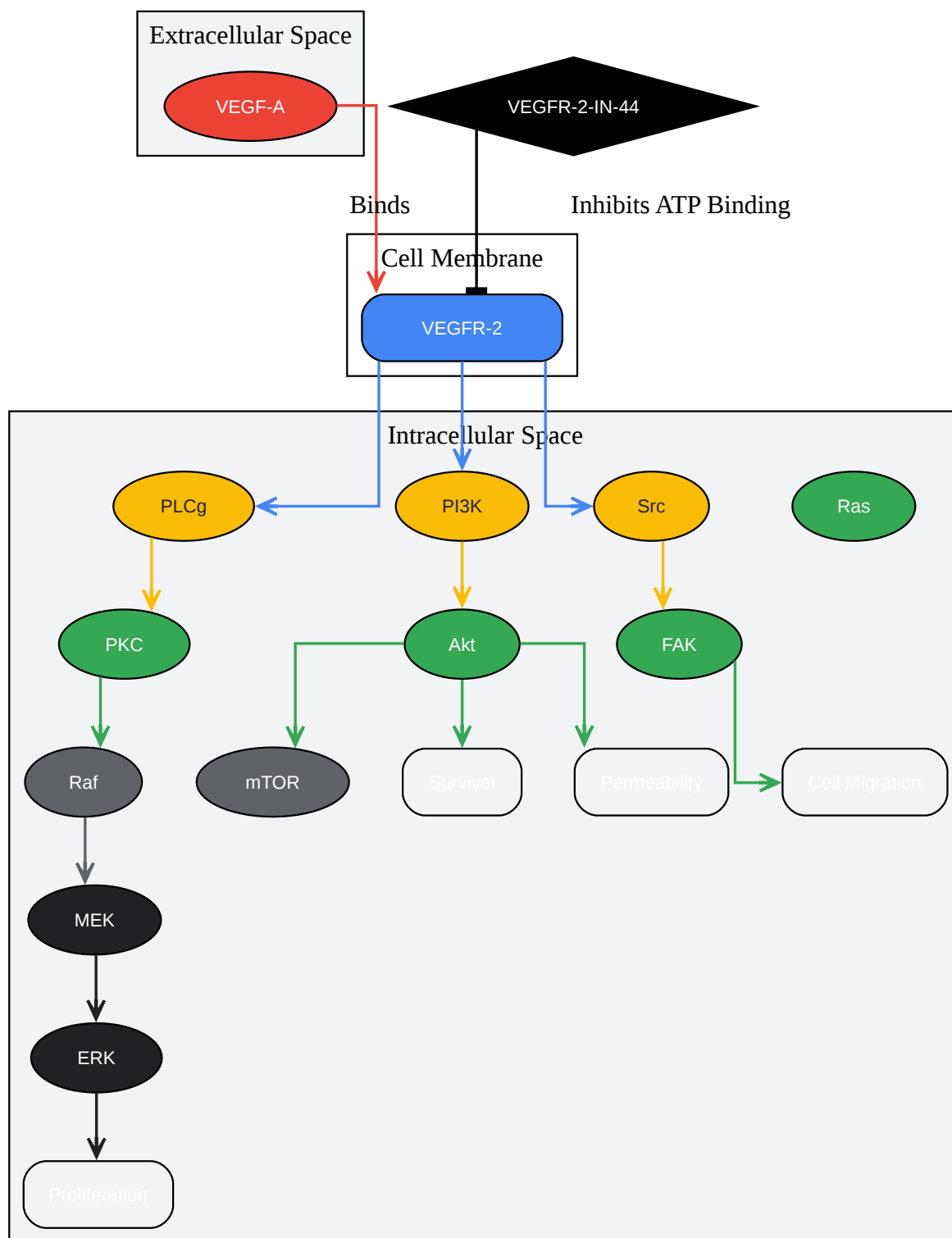
- **VEGFR-2-IN-44** at various concentrations.
- Lysis buffer.
- Antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2.
- Western blotting or ELISA reagents.

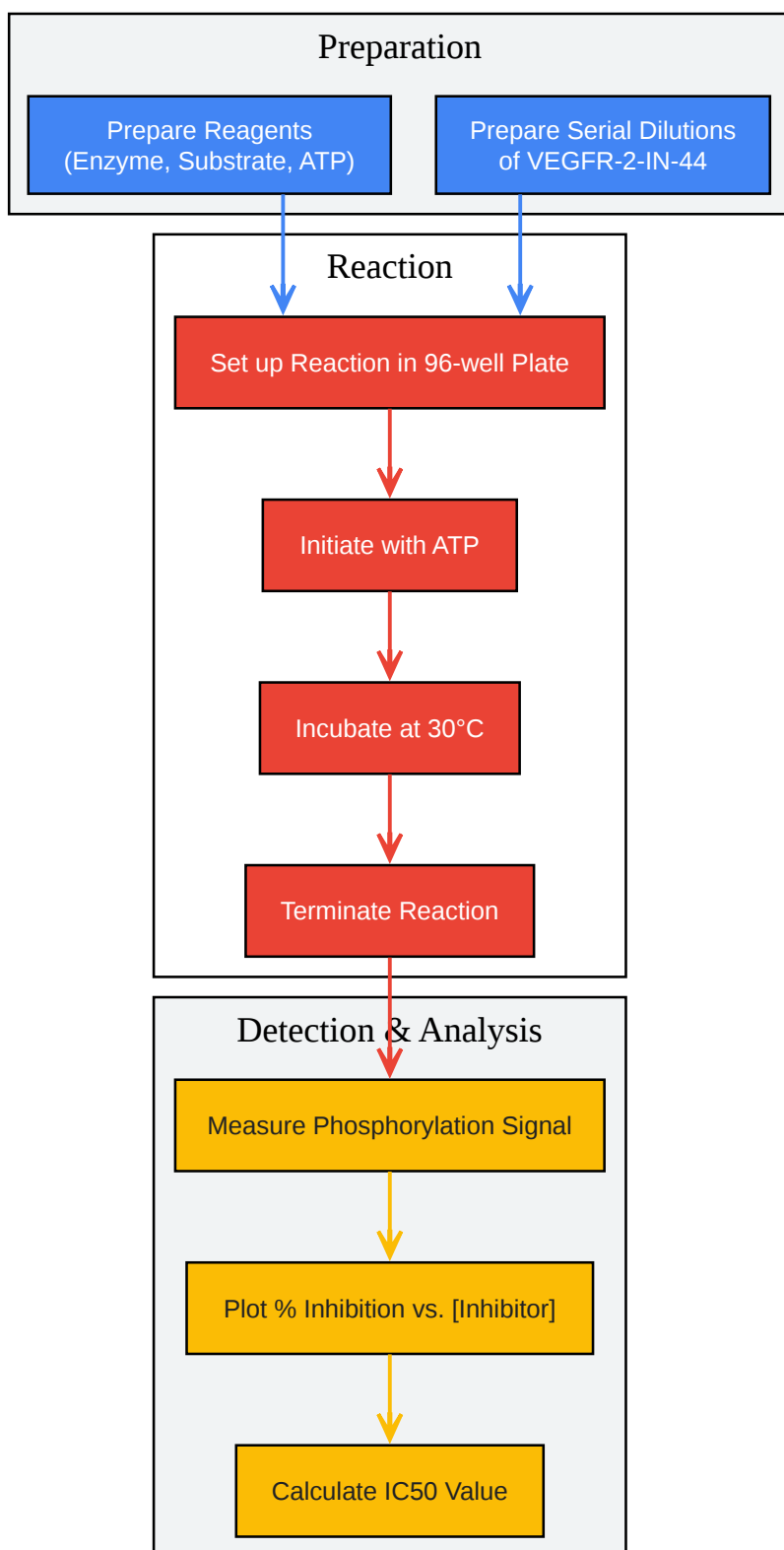
Procedure:

- **Cell Culture and Treatment:** Plate the cells and grow them to a suitable confluency. The cells are then serum-starved to reduce basal receptor activation. Following this, pre-incubate the cells with varying concentrations of **VEGFR-2-IN-44**.
- **VEGF-A Stimulation:** Stimulate the cells with a specific concentration of VEGF-A for a short period to induce VEGFR-2 phosphorylation.
- **Cell Lysis:** Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer to extract the cellular proteins.
- **Quantification of Phosphorylation:**
 - **Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2. The band intensities are then quantified.
 - **ELISA:** Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phosphorylated VEGFR-2.
- **Data Analysis:** The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2 for each treatment condition. The percentage of inhibition of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

VEGFR-2 Signaling Pathway and Inhibition by VEGFR-2-IN-44





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